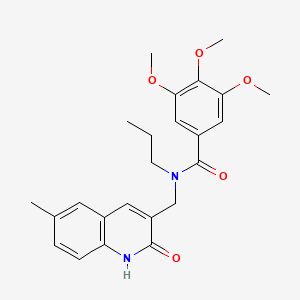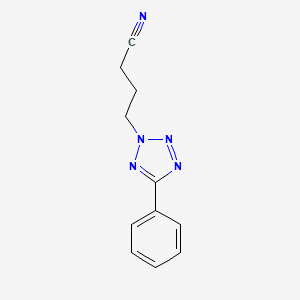
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTB is a tetrazole-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile is not well understood. However, studies have suggested that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can reduce tumor growth and improve cognitive function in animal models.
実験室実験の利点と制限
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile. One direction is to further investigate the mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its potential targets in different biological systems. Another direction is to explore the potential applications of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile in the synthesis of new materials and in analytical chemistry. Additionally, more studies are needed to determine the optimal conditions for the synthesis of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile and its derivatives.
合成法
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can be synthesized using different methods, including a one-pot synthesis method, a microwave-assisted synthesis method, and a solvent-free synthesis method. The one-pot synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a catalyst and a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile under solvent-free conditions.
科学的研究の応用
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the synthesis of new materials, such as metal-organic frameworks. In analytical chemistry, 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in the detection of metal ions.
特性
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBMOIYOYKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


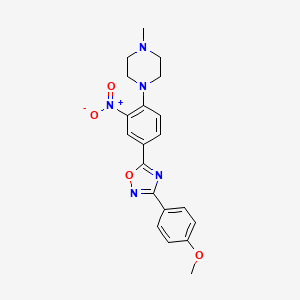
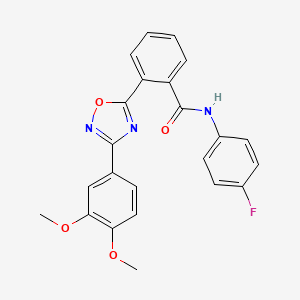
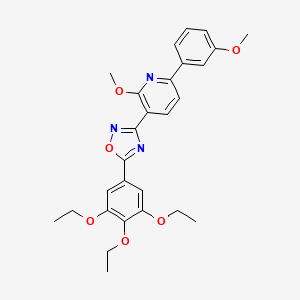
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
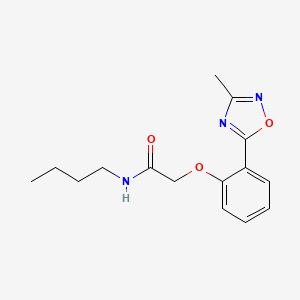

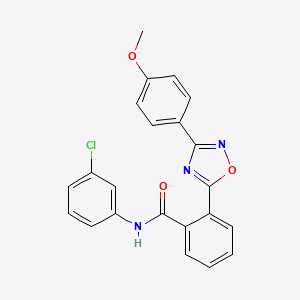
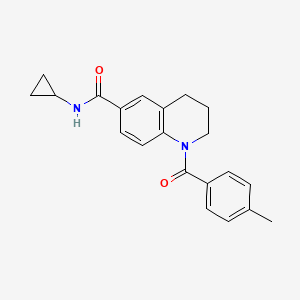
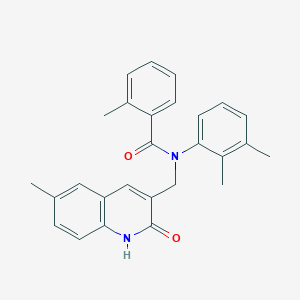

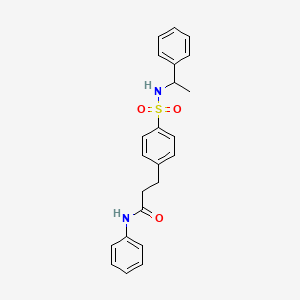
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
